Enhanced Lipophilicity vs. De-halogenated Acetamidopurine Baseline
The introduction of a chlorine atom significantly increases the compound's lipophilicity compared to non-halogenated purine acetamide analogs. The target compound has a predicted partition coefficient (LogP) of 1.82, whereas a simple purine acetamide lacking the 6-chloro substituent (e.g., N-(9H-purin-6-yl)acetamide, CAS 6034-68-0) has a reported LogP of 0.38 . This difference in lipophilicity can be a critical factor in membrane permeability and bioavailability profiles.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.82 |
| Comparator Or Baseline | N-(9H-Purin-6-yl)acetamide (CAS 6034-68-0): LogP = 0.38 |
| Quantified Difference | Δ LogP ≈ +1.44 (approx. 28-fold higher predicted lipophilicity) |
| Conditions | Predicted values based on chemical structure; comparator data from Chem960 database. |
Why This Matters
For procurement in medicinal chemistry or probe development, the substantial difference in LogP dictates dramatically different solubility and cellular permeability profiles, making the compounds non-interchangeable in biological assays.
